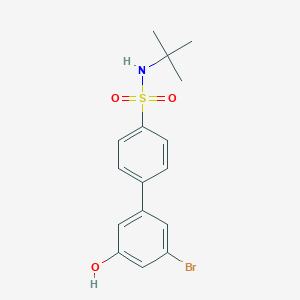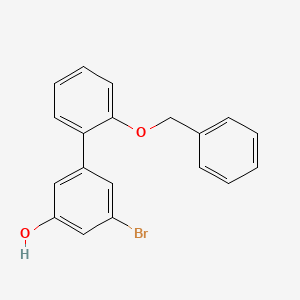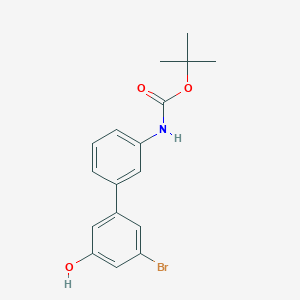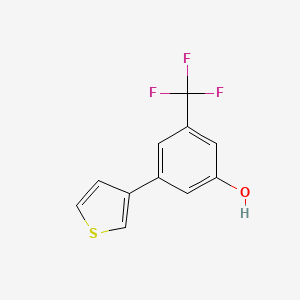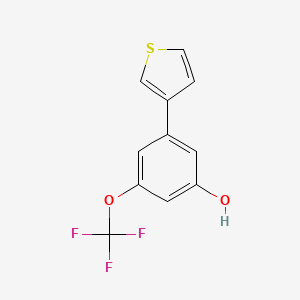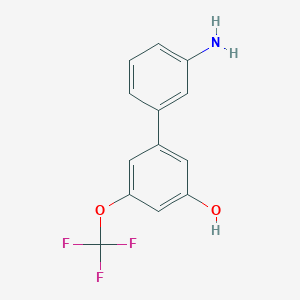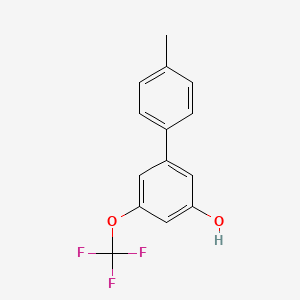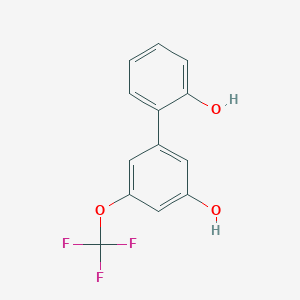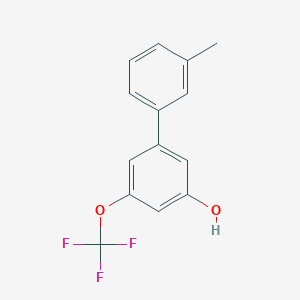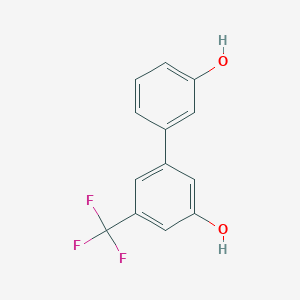
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% (5-HP-3-TFP) is a phenolic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a melting point of 145-147 °C and a boiling point of 200-201 °C. It is soluble in water, ethanol, and methanol. 5-HP-3-TFP is a compound of interest due to its unique properties which include its ability to act as an antioxidant, anti-inflammatory, and anti-microbial agent.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals. It is also believed to inhibit the production of pro-inflammatory molecules and to increase the production of anti-inflammatory molecules. Additionally, it is thought to have anti-microbial properties by inhibiting the growth of certain bacteria.
Biochemical and Physiological Effects
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, as well as to reduce the levels of inflammatory markers, such as C-reactive protein and nitric oxide. Additionally, it has been shown to reduce oxidative stress, as measured by the levels of malondialdehyde, and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% is a useful compound for laboratory experiments due to its relatively low cost, ease of synthesis, and availability. Additionally, it is stable in aqueous solution and can be stored for long periods of time without significant degradation. However, it is not soluble in organic solvents, which limits its use in certain types of experiments.
Direcciones Futuras
The potential applications of 5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% are far-reaching and there are many future directions for research. These include further investigation of its antioxidant, anti-inflammatory, and anti-microbial properties and the development of new synthetic methods for the production of other phenolic compounds. Additionally, it could be used in combination with other compounds to enhance its potential therapeutic benefits. Further research is also needed to determine the optimal dosage and safety of 5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% for use in humans and animals. Finally, the potential of 5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% as a food preservative should be explored.
Métodos De Síntesis
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% is synthesized by a reaction of 3-hydroxybenzaldehyde and trifluoromethylphenol in the presence of a catalyst. The reaction is carried out in aqueous solution at a temperature of 80°C. The reaction requires a molar ratio of 1:1.5 between the two reactants. The reaction produces 5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% with a yield of 95%.
Aplicaciones Científicas De Investigación
5-(3-Hydroxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in scientific research. It has been used in studies to investigate its antioxidant, anti-inflammatory, and anti-microbial properties. It has also been used as a model compound for the synthesis of other phenolic compounds.
Propiedades
IUPAC Name |
3-(3-hydroxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(17)5-8/h1-7,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFYAUZFMCEFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686507 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261919-59-8 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

